molecular formula C14H18ClN5O B10857484 SMARCA-BD ligand 1 for Protac hydrochloride

SMARCA-BD ligand 1 for Protac hydrochloride

Cat. No.: B10857484
M. Wt: 307.78 g/mol
InChI Key: RBEAPVAFLFWAKZ-UHFFFAOYSA-N
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Description

SMARCA-BD ligand 1 for Protac (hydrochloride) is a compound used in PROTAC (Proteolysis Targeting Chimera) technology. It specifically targets and binds to the BAF ATPase subunits SMARCA2, facilitating their degradation . This compound is significant in the field of targeted protein degradation, which is a promising approach for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SMARCA-BD ligand 1 for Protac (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of SMARCA-BD ligand 1 for Protac (hydrochloride) would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

SMARCA-BD ligand 1 for Protac (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction could yield deoxygenated products .

Mechanism of Action

The mechanism of action of SMARCA-BD ligand 1 for Protac (hydrochloride) involves binding to the BAF ATPase subunits SMARCA2. This binding facilitates the recruitment of the ubiquitin-proteasome system, leading to the degradation of SMARCA2. The molecular targets and pathways involved include the ubiquitin ligase complex and the proteasome, which are essential for protein degradation .

Properties

Molecular Formula

C14H18ClN5O

Molecular Weight

307.78 g/mol

IUPAC Name

2-(6-amino-5-piperazin-1-ylpyridazin-3-yl)phenol;hydrochloride

InChI

InChI=1S/C14H17N5O.ClH/c15-14-12(19-7-5-16-6-8-19)9-11(17-18-14)10-3-1-2-4-13(10)20;/h1-4,9,16,20H,5-8H2,(H2,15,18);1H

InChI Key

RBEAPVAFLFWAKZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=NN=C2N)C3=CC=CC=C3O.Cl

Origin of Product

United States

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